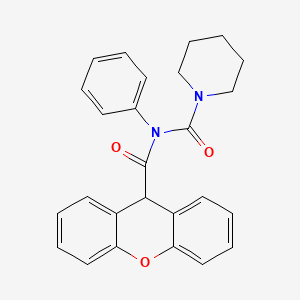

N-苯基-N-(9H-黄色素-9-甲酰)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide, also known as XNT, is a chemical compound that has gained attention in scientific research due to its potential as a neuroprotective agent. The unique structure of XNT allows it to cross the blood-brain barrier and target specific pathways in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

科学研究应用

Anticancer Properties

Xanthones, including derivatives like our compound, have demonstrated promising anticancer activities. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms involve interference with cell signaling pathways, inhibition of angiogenesis, and modulation of oxidative stress .

Anti-Inflammatory Activity

Xanthones exhibit anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes. Our compound may be investigated for its potential in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel diseases .

Antioxidant Potential

The xanthone scaffold contributes to antioxidant properties. Researchers have studied xanthones as free radical scavengers, protecting cells from oxidative damage. Our compound could be evaluated for its antioxidant capacity and potential health benefits .

Antimicrobial Applications

Xanthones possess antimicrobial properties against bacteria, fungi, and viruses. Investigations into our compound’s antibacterial or antiviral effects could lead to novel therapeutic agents or natural preservatives .

Enzyme Inhibition

Certain xanthones inhibit enzymes involved in diseases like Alzheimer’s and diabetes. Our compound might be assessed for its ability to modulate specific enzymes, potentially aiding in drug development .

Self-Assembled Superstructures

Interestingly, xanthene derivatives can form self-assembled superstructures. These organized arrangements have applications in materials science, nanotechnology, and drug delivery. Our compound’s self-assembly behavior warrants exploration .

作用机制

Target of Action

Xanthone derivatives, which share a similar core structure, have been found to modulate nrf2 (nuclear factor erythroid-derived 2-like 2) in inflamed human macrophages . Nrf2 is a transcription factor that plays a crucial role in cellular response to oxidative stress .

Mode of Action

It is suggested that xanthone derivatives enhance the translocation of nrf2, which is a sign of intracellular cell response towards oxidative stress and inflammation .

Biochemical Pathways

The activation of Nrf2 leads to the transcription of antioxidant response elements (ARE) genes, which encode for proteins that protect against oxidative damage triggered by injury and inflammation .

Pharmacokinetics

The physicochemical properties of the compound can be estimated using reliable qspr and ann .

Result of Action

The activation of Nrf2 and the subsequent transcription of ARE genes result in the counteraction of cytotoxicity and oxidative stress, thereby exhibiting anti-inflammatory and antioxidant effects .

属性

IUPAC Name |

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3/c29-25(24-20-13-5-7-15-22(20)31-23-16-8-6-14-21(23)24)28(19-11-3-1-4-12-19)26(30)27-17-9-2-10-18-27/h1,3-8,11-16,24H,2,9-10,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZXGZNKJCLWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)